[(3R)-3-amino-2-oxobutyl]phosphonicacid
Description
Historical Perspectives and Initial Discoveries of Phosphonates as Bioactive Molecules
While synthetic phosphonates were first prepared in the late 19th century, the existence of naturally produced phosphonates was not confirmed until much later. nih.govwikipedia.org The watershed moment in the history of bioactive phosphonates occurred in 1959 with the discovery of 2-aminoethylphosphonic acid (ciliatine) from protozoa found in sheep rumens. nih.govqub.ac.uk This finding was significant as it revealed that the chemically robust C-P bond, previously thought to be exclusively a product of synthetic chemistry, was also synthesized by biological organisms. nih.govnih.gov
Following this initial discovery, a variety of other phosphonate (B1237965) natural products were isolated from a wide range of organisms, including bacteria, fungi, and marine invertebrates. nih.govmdpi.com These compounds exhibited a remarkable array of biological activities, including antibiotic, herbicidal, and enzyme-inhibiting properties. nih.govnih.gov The inherent stability of the C-P bond to enzymatic and chemical hydrolysis, compared to the labile phosphoester (P-O-C) bond of phosphates, is a key contributor to their bioactivity. frontiersin.orgnih.gov This stability allows phosphonate-containing molecules to act as effective and long-lasting mimics of biological phosphates, interfering with metabolic pathways. nih.govnih.gov The timeline of these discoveries has spurred considerable research into the biosynthesis, synthesis, and application of phosphonates, establishing them as a crucial class of bioactive molecules. nih.gov
| Timeline of Key Phosphonate Discoveries | |
| Year | Discovery |
| 1959 | Identification of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine). nih.govqub.ac.uk |
| Post-1959 | Isolation of numerous phosphonate natural products with diverse bioactivities (e.g., fosfomycin, phosphinothricin). nih.govmdpi.com |
| Late 20th Century | Development of synthetic phosphonates as drugs (e.g., bisphosphonates for osteoporosis) and herbicides (e.g., glyphosate). wikipedia.orgnih.gov |
The Significance of Phosphonates as Phosphate (B84403) and Amino Acid Bioisosteres in Biological Systems
The biological importance of phosphonates is largely rooted in the principle of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to produce a compound with comparable biological activity. The phosphonate group (-PO₃H₂) is an effective bioisostere of the phosphate group (-OPO₃H₂), and α-aminophosphonic acids are considered structural analogues of α-amino acids. nih.govnih.govmdpi.com
Phosphate Bioisosterism: The phosphonate group mimics the phosphate group in size, geometry, and charge at physiological pH. researchgate.netfrontiersin.org However, the substitution of a P-O bond with a P-C bond renders phosphonates resistant to enzymatic cleavage by phosphatases and other hydrolases. frontiersin.orgnih.gov This stability makes them ideal candidates for designing inhibitors of enzymes that process phosphate substrates, such as kinases and polymerases. nih.govfrontiersin.org By acting as stable mimics of phosphate-containing substrates, intermediates, or transition states, they can effectively block enzyme active sites. nih.govresearchgate.net This strategy has been successfully employed in the development of antiviral drugs, such as Tenofovir (B777), where a phosphonate group replaces a phosphate moiety. wikipedia.org
Amino Acid Bioisosterism: Similarly, α-aminophosphonic acids are analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid group. mdpi.comresearchgate.net Although there are differences in acidity and shape, this substitution can produce potent inhibitors of enzymes involved in amino acid metabolism and peptide synthesis. researchgate.netresearchgate.net They often act as transition-state mimics for peptide bond hydrolysis, making them valuable tools for studying and inhibiting proteases. researchgate.net The (R)-configuration of these analogues, which corresponds to the stereochemistry of natural L-α-amino acids, often exhibits higher biological activity. mdpi.com
| Bioisosteric Relationship | |
| Original Moiety | Phosphonate Bioisostere |
| Phosphate (-OPO₃H₂) | Phosphonate (-PO₃H₂) |
| Carboxylic Acid (-COOH) in Amino Acids | Phosphonic Acid (-PO₃H₂) in Aminophosphonic Acids |
Overview of the Research Landscape for [(3R)-3-amino-2-oxobutyl]phosphonic acid and Related Structures
Research into specific aminoalkylphosphonic acids has led to the identification of potent and selective enzyme inhibitors. [(3R)-3-amino-2-oxobutyl]phosphonic acid is a notable example that has been investigated for its inhibitory properties against a key bacterial enzyme.
This compound was synthesized and studied as a potential inhibitor of D-alanine:D-alanine ligase (Ddl). nih.gov This enzyme is crucial for the biosynthesis of bacterial cell wall peptidoglycan, as it catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. nih.gov Blocking this step is a validated strategy for antibacterial agents.
[(3R)-3-amino-2-oxobutyl]phosphonic acid was designed as a mimic of the proposed tetrahedral intermediate, D-alanyl phosphate, which is thought to form during the enzymatic reaction. nih.gov Research has shown that it is an effective inhibitor of the D-alanine:D-alanine ligase enzyme. nih.gov However, despite its potent enzymatic inhibition, the compound itself did not exhibit significant antibacterial activity. nih.gov This suggests that factors such as bacterial cell wall penetration or efflux may limit its efficacy in whole-cell assays. The research, however, provides valuable insight into the mechanism of Ddl and serves as a foundation for the design of other inhibitors. nih.gov
| Research Findings for [(3R)-3-amino-2-oxobutyl]phosphonic acid | |
| Target Enzyme | D-alanine:D-alanine ligase (Ddl) nih.gov |
| Biological Role of Target | Essential for bacterial peptidoglycan synthesis. nih.gov |
| Mechanism of Inhibition | Acts as a mimic of the proposed D-alanyl phosphate intermediate. nih.gov |
| Reported Activity | Effective inhibitor of the ligase enzyme. nih.gov |
| Antibacterial Activity | Not significant in whole-cell assays. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-amino-2-oxobutyl]phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO4P/c1-3(5)4(6)2-10(7,8)9/h3H,2,5H2,1H3,(H2,7,8,9)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGDQFWWLSCRS-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CP(=O)(O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CP(=O)(O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3r 3 Amino 2 Oxobutyl Phosphonic Acid and Analogs
Stereoselective Synthetic Routes and Chiral Induction Approaches
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. For [(3R)-3-amino-2-oxobutyl]phosphonic acid, establishing the (R) configuration at the C3 position is a critical step. This is often achieved through chiral induction, employing either chiral auxiliaries or diastereoselective approaches.
Application of Chiral Auxiliaries (e.g., Evans' Oxazolidinone, Oppolzer's Sultam)
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. youtube.com Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered.
Evans' Oxazolidinones: Developed by David A. Evans, these chiral auxiliaries are widely used to control the stereochemistry of alkylation, aldol, and other reactions of enolates. rsc.orgnih.gov In the context of synthesizing analogs of [(3R)-3-amino-2-oxobutyl]phosphonic acid, an Evans' oxazolidinone could be acylated with a suitable phosphonoacetic acid derivative. The resulting chiral imide can then be deprotonated to form a stereochemically defined enolate. Subsequent reaction with an electrophile, for instance, a methylating agent, would proceed with high diastereoselectivity due to the steric influence of the oxazolidinone's substituent. Finally, removal of the auxiliary would yield the desired chiral phosphonic acid derivative.
Oppolzer's Sultam: Camphorsultams, introduced by Wolfgang Oppolzer, are another class of highly effective chiral auxiliaries. youtube.com Similar to Evans' oxazolidinones, they can be attached to a carboxylic acid derivative to direct subsequent stereoselective transformations. For the synthesis of the target molecule's analogs, an N-acyl-camphorsultam bearing the phosphonate (B1237965) moiety could be employed. The rigid bicyclic structure of the sultam provides excellent stereochemical control in reactions such as alkylations or conjugate additions.
| Chiral Auxiliary | General Structure | Typical Application in Synthesis of Chiral Phosphonates |
| Evans' Oxazolidinone | A chiral oxazolidinone ring, typically derived from amino acids like valine or phenylalanine. | Asymmetric alkylation of a phosphonoacetic acid derivative attached to the auxiliary. |
| Oppolzer's Sultam | A chiral sultam derived from camphor. | Stereoselective functionalization of an acyl-sultam bearing a phosphonate group. |
Diastereoselective Synthesis of α- and β-Aminophosphonates
Diastereoselective synthesis relies on the use of a chiral starting material or reagent to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others.
α-Aminophosphonates: The synthesis of α-aminophosphonates often involves the addition of a phosphorus nucleophile to a chiral imine. For example, an imine formed from a chiral amine, such as (R)-α-methylbenzylamine, and an appropriate aldehyde can undergo nucleophilic attack by a phosphite (B83602). The stereochemistry of the resulting α-aminophosphonate is directed by the chiral amine. Subsequent removal of the chiral auxiliary group yields the enantiomerically enriched α-aminophosphonate.
β-Aminophosphonates: The synthesis of β-aminophosphonates can be achieved through various diastereoselective methods. One approach involves the conjugate addition of a chiral amine to an α,β-unsaturated phosphonate. The stereoselectivity of this Michael-type addition is controlled by the chiral amine. Another strategy is the diastereoselective reduction of a β-ketophosphonate that has been derivatized with a chiral auxiliary. Furthermore, the synthesis of (3-amino-2-oxoalkyl)phosphonic acids has been reported, which are direct precursors to the target molecule. These methods often involve the stereoselective introduction of the amino group at the C3 position relative to the phosphonate moiety.
Multicomponent Reaction Methodologies for the Formation of C-P Bonds
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. researchgate.net These reactions are atom-economical and can rapidly generate molecular complexity.
Kabachnik-Fields Reaction Variants and Improvements
The Kabachnik-Fields reaction is a classic three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (e.g., a dialkyl phosphite) to form an α-aminophosphonate. organic-chemistry.orgwikipedia.org This reaction is one of the most important methods for the synthesis of this class of compounds. nih.govmdpi.com
The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, often dependent on the reaction conditions and the nature of the reactants. One pathway involves the initial formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of the phosphite (a Pudovik-type reaction). The alternative pathway involves the initial reaction between the carbonyl compound and the phosphite to form an α-hydroxyphosphonate, which is then substituted by the amine.
Recent improvements to the Kabachnik-Fields reaction have focused on the use of various catalysts to enhance reaction rates and yields, as well as the development of stereoselective versions. Chiral catalysts or the use of chiral amines can induce enantioselectivity in the final product. mdpi.com Microwave-assisted and solvent-free conditions have also been explored to develop more environmentally friendly protocols.
| Reaction Variant | Description | Advantages |
| Catalytic Kabachnik-Fields | Employs a catalyst (Lewis or Brønsted acid) to accelerate the reaction. | Higher yields, milder reaction conditions. |
| Asymmetric Kabachnik-Fields | Uses a chiral catalyst or a chiral amine to induce enantioselectivity. | Access to enantiomerically enriched α-aminophosphonates. |
| Microwave-Assisted Kabachnik-Fields | Utilizes microwave irradiation to accelerate the reaction. | Reduced reaction times, often improved yields. |
Nucleophilic Additions to Carbonyl Compounds and Azirine Derivatives
The formation of the C-P bond is a key step in the synthesis of phosphonic acids. Nucleophilic addition reactions are a common strategy to achieve this.
Nucleophilic Additions to Carbonyl Compounds: As seen in one of the proposed mechanisms of the Kabachnik-Fields reaction, hydrophosphoryl compounds can add to carbonyl groups to form α-hydroxyphosphonates. These intermediates can then be further functionalized, for example, by conversion of the hydroxyl group to an amino group, to yield aminophosphonates.
Nucleophilic Additions to Azirine Derivatives: 2H-Azirines, which are three-membered heterocyclic compounds containing a C=N bond, can serve as precursors for α-aminophosphonates. The addition of a phosphorus nucleophile to the C=N bond of a 2H-azirine derivative can lead to the formation of an aziridine intermediate, which can then be ring-opened to afford an α-aminophosphonate. nih.gov This method provides a route to α-aminophosphonates with various substitution patterns.
Preparative Scale Synthesis and Isolation Techniques
The transition from a laboratory-scale synthesis to a preparative or industrial scale presents several challenges, including reaction efficiency, product isolation, and purification.
For the synthesis of [(3R)-3-amino-2-oxobutyl]phosphonic acid on a larger scale, the choice of synthetic route is critical. A convergent synthesis with high-yielding steps and readily available starting materials would be preferred. Multicomponent reactions like the Kabachnik-Fields reaction are often advantageous for large-scale synthesis due to their operational simplicity and high atom economy.
The isolation and purification of aminophosphonic acids can be challenging due to their high polarity and zwitterionic nature. Common purification techniques include:
Crystallization: If the product is a stable crystalline solid, crystallization is an effective method for purification on a large scale. The choice of solvent system is crucial for obtaining high purity and yield.
Chromatography: Ion-exchange chromatography is a powerful technique for the purification of aminophosphonic acids, taking advantage of their charged nature. Reversed-phase chromatography can also be employed, often with the use of ion-pairing reagents.
Precipitation: The product can sometimes be precipitated from the reaction mixture by adjusting the pH or by adding a co-solvent in which the product is insoluble.
The final product is typically characterized by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and elemental analysis to confirm its identity and purity.
Mechanistic Enzymology and Biochemical Pathways Targeted by 3r 3 Amino 2 Oxobutyl Phosphonic Acid
D-Alanine:D-Alanine Ligase Inhibition Mechanisms
[(3R)-3-amino-2-oxobutyl]phosphonic acid has been identified as an effective inhibitor of D-Alanine:D-Alanine (D-Ala-D-Ala) ligase, an essential enzyme in the biosynthesis of bacterial peptidoglycan. nih.gov The dipeptide D-alanyl-D-alanine is a critical precursor for the formation of the bacterial cell wall, and its synthesis is dependent on ATP and catalyzed by D-Ala-D-Ala ligase. nih.gov The inhibition of this enzyme is a key target for the development of novel antibacterial agents. nih.gov
The inhibitory action of [(3R)-3-amino-2-oxobutyl]phosphonic acid is rooted in its structural similarity to a proposed intermediate in the enzymatic reaction of D-Ala-D-Ala ligase. nih.gov The mechanism of this enzyme is hypothesized to involve the formation of a D-alanyl phosphate (B84403) intermediate. nih.gov [(3R)-3-amino-2-oxobutyl]phosphonic acid and its analogs were synthesized as potential mimics of this transient, high-energy intermediate. nih.gov The molecular structure of the phosphonic acid allows it to fit into the active site of the ligase, where it can interact with the amino acid residues in a manner similar to the natural intermediate, thereby blocking the progression of the catalytic cycle.
The inhibition by [(3R)-3-amino-2-oxobutyl]phosphonic acid is consistent with a mechanistic step involving acyl phosphate displacement within the D-Ala-D-Ala ligase. nih.gov In the normal enzymatic reaction, the D-alanyl phosphate intermediate would be subject to nucleophilic attack by a second D-alanine molecule, leading to the formation of the D-alanyl-D-alanine dipeptide. As an effective mimic of the intermediate, [(3R)-3-amino-2-oxobutyl]phosphonic acid interferes with this displacement step. Its stable phosphonic acid group, in place of the more labile acyl phosphate, results in a non-productive binding event that inhibits the enzyme. nih.gov
The inhibition of D-Ala-D-Ala ligase by [(3R)-3-amino-2-oxobutyl]phosphonic acid has direct consequences for the biosynthesis of bacterial peptidoglycan. nih.gov Peptidoglycan is a vital polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity to the cell wall. nih.gov The D-alanyl-D-alanine dipeptide is an essential building block for the peptide side chains that cross-link the glycan strands of peptidoglycan. nih.gov By preventing the synthesis of this dipeptide, [(3R)-3-amino-2-oxobutyl]phosphonic acid effectively halts the production of new peptidoglycan, which can compromise the bacterial cell wall and lead to cell lysis. Despite its effectiveness as a ligase inhibitor, the compound did not show significant antibacterial activity in the studies cited. nih.gov
Inhibitory Profile of [(3R)-3-amino-2-oxobutyl]phosphonic acid and Related Compounds
| Compound | Target Enzyme | Mechanism of Action | Implication |
|---|---|---|---|
| [(3R)-3-amino-2-oxobutyl]phosphonic acid | D-Alanine:D-Alanine Ligase | Mimics D-alanyl phosphate intermediate, consistent with acyl phosphate displacement. nih.gov | Inhibition of peptidoglycan biosynthesis. nih.gov |
Inhibition of 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) and the MEP Pathway
While [(3R)-3-amino-2-oxobutyl]phosphonic acid is a known inhibitor of D-Alanine:D-Alanine ligase, its role as an inhibitor of 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) is not established in the available scientific literature. However, the inhibition of DXR by other phosphonic acid-containing compounds, such as fosmidomycin (B1218577) and its analogs, is well-documented. nih.gov DXR is a key enzyme in the methylerythritol phosphate (MEP) pathway, an essential metabolic pathway for the synthesis of isoprenoids in many bacteria, parasites, and plants, but absent in humans. nih.govmdpi.com This makes the MEP pathway an attractive target for the development of antimicrobial agents. mdpi.com The following sections describe the general mechanisms by which phosphonate (B1237965) inhibitors target DXR.
Inhibitors of DXR, such as fosmidomycin, typically function as mimics of the natural substrate, 1-deoxy-D-xylulose-5-phosphate (DXP). nih.gov These inhibitors bind to the active site of DXR, preventing the conversion of DXP to MEP. nih.gov The enzymatic reaction catalyzed by DXR involves an isomerization followed by an NADPH-dependent reduction. nih.gov Phosphonate inhibitors can chelate the divalent metal cation (e.g., Mn²⁺ or Mg²⁺) required for DXR activity and form hydrogen bonds with polar amino acid residues in the active site. nih.gov This strong binding effectively blocks the substrate from accessing the active site.
The inhibitory activity of phosphonate compounds against DXR is influenced by several structural features. The phosphonic acid moiety is crucial for interacting with the polar residues in the DXP binding site. nih.gov Additionally, modifications to the chemical structure, such as the inclusion of a hydroxamate group found in fosmidomycin, can enhance inhibitory potency by chelating the active site metal ion. nih.gov Lipophilic modifications to phosphonate inhibitors have been explored to improve their cellular permeability and pharmacokinetic properties, which can be a limitation for highly polar compounds like fosmidomycin. nih.gov The design of effective DXR inhibitors often involves creating a balance between potent enzyme inhibition and the ability to reach the target within the pathogen. nih.gov
Key Enzymes in Targeted Bacterial Biosynthetic Pathways
| Enzyme | Pathway | Function | Known Phosphonate Inhibitors |
|---|---|---|---|
| D-Alanine:D-Alanine Ligase | Peptidoglycan Biosynthesis | Catalyzes the ATP-dependent synthesis of the D-alanyl-D-alanine dipeptide. nih.gov | [(3R)-3-amino-2-oxobutyl]phosphonic acid nih.gov |
| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | Methylerythritol Phosphate (MEP) Pathway | Converts 1-deoxy-D-xylulose-5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.gov | Fosmidomycin, FR900098 nih.gov |
Relevance to Isoprenoid Biosynthesis in Pathogens (e.g., Plasmodium falciparum, Escherichia coli)
The compound [(3R)-3-amino-2-oxobutyl]phosphonic acid and its structural analogs represent a significant class of molecules that target the non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, for isoprenoid biosynthesis. nih.gov This pathway is essential for the survival of many pathogenic bacteria, including Escherichia coli, and apicomplexan parasites like Plasmodium falciparum, the causative agent of malaria. nih.govresearchgate.net Crucially, the MEP pathway is absent in humans, who utilize the mevalonate (B85504) pathway for isoprenoid synthesis, making the enzymes within the MEP pathway attractive targets for developing selective anti-infective drugs. nih.govnih.gov
The primary target within this pathway for phosphonate-based inhibitors is the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.govacs.org This enzyme catalyzes the conversion of 1-deoxy-D-xylulose-5-phosphate (DXP) to MEP. rsc.orgnih.gov Natural phosphonic acid antibiotics such as fosmidomycin and FR900098 are potent inhibitors of DXR. researchgate.netnih.gov These compounds are highly polar, which can limit their ability to cross cell membranes, but they serve as foundational structures for the development of more lipophilic and potent analogs. rsc.orgnih.gov
The inhibition of DXR effectively halts the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the universal precursors for all isoprenoids. nih.gov In pathogens like P. falciparum, isoprenoids are vital for numerous cellular functions, including protein prenylation, tRNA isopentenylation, and the synthesis of ubiquinone and dolichols. nih.govnih.gov By blocking this essential metabolic pathway, phosphonate inhibitors starve the parasite of these critical molecules, leading to cell death. nih.gov Research has focused on creating lipophilic analogs to improve cellular penetration and efficacy against pathogens like Mycobacterium tuberculosis and P. falciparum. rsc.orgnih.gov
| Compound Class | Target Enzyme | Pathogen Example | Pathway | Significance |
| Phosphonates | DXR | E. coli | MEP Pathway | Inhibition leads to bacterial death; target absent in humans. nih.govnih.gov |
| Lipophilic Phosphonates | DXR | P. falciparum | MEP Pathway | Potent antimalarial activity by blocking essential isoprenoid synthesis. acs.orgrsc.org |
| FR900098 Analogs | DXR | M. tuberculosis | MEP Pathway | Designed for improved cell penetration and activity against tuberculosis. rsc.orgnih.gov |
Interaction with G Protein-Coupled Receptors (GPCRs) and Related Signaling
While the primary recognized mechanism for simple phosphonate antibiotics involves enzyme inhibition in metabolic pathways, more complex analogs have been developed to interact with other cellular targets, including G protein-coupled receptors (GPCRs). These interactions are highly dependent on the specific substitutions made to the core phosphonic acid structure.
The compound [(3R)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, known as W146, is an analog of the core structure that has been investigated for its activity at GPCRs. ebi.ac.uk Ligand affinity and selectivity are critical parameters that define how a compound interacts with its biological target. Affinity, often measured as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), quantifies the strength of binding between the ligand and the receptor. Selectivity refers to a ligand's ability to bind to a specific receptor type over others, which is crucial for minimizing off-target effects. While detailed public data on the specific binding affinity of W146 for metabotropic glutamate (B1630785) receptor 5 (mGluR5) is not extensively documented in the provided sources, the study of such analogs is central to understanding structure-activity relationships at GPCRs.
The binding of a ligand to a GPCR initiates a conformational change in the receptor, which in turn activates intracellular heterotrimeric G proteins. mdpi.com This activation process, known as G-protein coupling, involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. mdpi.com These dissociated subunits then modulate the activity of downstream effector enzymes and ion channels, propagating the cellular signal. mdpi.com
The interaction between G proteins and the cell membrane is critical for their function. mdpi.com The lipid modifications of G protein subunits, such as S-acylation and prenylation, help anchor them to the plasma membrane, ensuring their proximity to the receptors and effectors. mdpi.com The binding of a ligand like a phosphonic acid analog to a GPCR could theoretically modulate this cascade by stabilizing a specific receptor conformation, thereby influencing the efficiency of G-protein coupling and subsequent signaling. Furthermore, these signaling events are intrinsically linked to membrane dynamics, as the organization of receptors and G proteins into specific membrane domains, like lipid rafts, can significantly impact signal transduction efficiency. mdpi.comnih.gov
Exploration of Other Enzyme Targets and Receptor Systems
The versatility of the phosphonate group allows for its incorporation into molecules designed to target a diverse range of enzymes and receptors beyond the DXR enzyme and GPCRs.
The phosphonic acid moiety can serve as a stable, non-hydrolyzable mimic of a phosphate group. This property is particularly useful in designing inhibitors of enzymes that process phosphorylated substrates, such as phosphatases and kinases. nih.gov Kinases add phosphate groups to proteins, while phosphatases remove them, and this reversible phosphorylation is a key mechanism for regulating cellular processes.
Phosphonic acid-containing amino acid analogs can act as phosphatase-stable isosteres of natural phosphoamino acids like phosphothreonine (pThr) and phosphoserine (pSer). nih.gov For example, (2S,3R)-2-amino-3-methyl-4-phosphono-butanoic acid (Pmab), a phosphonate analog of pThr, has been incorporated into peptides to create potent, phosphatase-resistant ligands. nih.gov These peptidomimetics can bind to targets like the polo-box domain (PBD) of polo-like kinase 1 (Plk1), an enzyme often implicated in cancer. By mimicking the phosphorylated state, these compounds can competitively inhibit the binding of natural substrates, thereby disrupting the kinase's function. nih.gov
The L-type amino acid transporter 1 (LAT1), which forms a heterodimeric complex with the heavy chain 4F2hc (CD98), is another important therapeutic target. nih.govnih.gov LAT1 is a sodium-independent exchanger responsible for transporting large neutral amino acids, such as leucine, across the cell membrane. nih.govfrontiersin.org This transporter is overexpressed in many types of cancer cells to meet their high demand for amino acids required for growth and proliferation, making it a prime target for anticancer drug development. nih.govnih.gov
β-substituted analogs of amino acids are explored as potential substrates or inhibitors of LAT1. The transporter's binding pocket recognizes the core amino acid structure, but substitutions on the side chain can significantly alter affinity and transportability. frontiersin.org For instance, modifying the side chain of leucine, a high-affinity LAT1 substrate, can produce potent inhibitors. frontiersin.org The development of phosphonic acid-containing amino acid analogs with specific β-substitutions could yield selective LAT1 inhibitors. These compounds could be designed to bind tightly to the substrate pocket, blocking the uptake of essential amino acids and thereby starving cancer cells. researchgate.netresearchgate.net
| Transporter/Inhibitor | Function/Mechanism | Disease Relevance |
| LAT1/4F2hc | Transports large neutral amino acids into cells. nih.gov | Overexpressed in cancer to support rapid cell growth. nih.gov |
| JPH203 (Nanvuranlat) | A selective, competitive, non-transportable inhibitor of LAT1. frontiersin.orgresearchgate.net | Shows antitumor activity in preclinical and clinical studies. researchgate.net |
| 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | A broad system L inhibitor that also blocks LAT1 function. frontiersin.org | Used experimentally to study the effects of LAT1 inhibition. |
Structural Biology Investigations of 3r 3 Amino 2 Oxobutyl Phosphonic Acid and Its Complexes
High-Resolution Structural Elucidation of Ligand-Protein Complexes
The determination of three-dimensional structures of ligands bound to their protein targets is fundamental to understanding their mechanism of action. Techniques like X-ray crystallography provide atomic-level detail of these interactions.
X-ray Crystallography of [(3R)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid (W146/ML5) Bound to GPCRs
As of current literature, a specific high-resolution X-ray crystal structure of [(3R)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, also known as W146 or ML5, bound to a G protein-coupled receptor (GPCR) has not been detailed in publicly available databases. ebi.ac.ukechemi.combldpharm.com
However, the field of GPCR crystallography has advanced significantly, providing a wealth of structural information for this important class of drug targets. nih.govcornell.edu GPCRs are characterized by a conserved seven-transmembrane (7TM) helix bundle architecture. youtube.com Ligands typically bind within a pocket formed by these transmembrane helices on the extracellular side of the membrane. nih.govyoutube.com The binding of a ligand induces conformational changes in the receptor, which are transmitted to the intracellular side, leading to the activation of downstream signaling pathways. nih.gov Structural studies of various GPCRs in complex with different ligands have been crucial for understanding the principles of ligand recognition, activation mechanisms, and signaling specificity. nih.govnih.gov For a novel ligand like W146, homology modeling based on existing GPCR structures could provide initial hypotheses about its binding mode, which would then require experimental validation. nih.gov
Characterization of Enzyme-Inhibitor Binding Pockets and Interfaces
While a specific GPCR structure with W146 is not available, extensive crystallographic work has been done on phosphonate (B1237965) inhibitors bound to various enzymes, revealing key features of their binding pockets. numberanalytics.comnih.gov Phosphonates are effective inhibitors because they can act as stable mimics of the tetrahedral transition states that occur during enzymatic reactions, such as peptide bond hydrolysis. researchgate.net
The phosphonate moiety is central to the interaction, often engaging in crucial hydrogen bonds and coordinating with metal ions in the active site. For instance, in zinc endopeptidases like thermolysin, phosphonate inhibitors coordinate with the catalytic zinc ion. tandfonline.com Similarly, in aspartic proteases, the phosphonate group forms strong hydrogen bonds with the catalytic aspartate dyad in the active site. nih.gov In the case of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the phosphonate group interacts with a hydrophilic pocket through hydrogen bonds with several polar amino acid residues. rsc.org
The binding pockets are further defined by interactions with the rest of the inhibitor molecule. Hydrophobic pockets often accommodate non-polar side chains of the inhibitor, contributing significantly to binding affinity and selectivity. nih.gov For example, in Staphylococcus aureus SplA protease, the S1 specificity pocket accommodates a phenylalanine side chain from a phosphonate inhibitor. nih.gov The table below summarizes key interactions for various phosphonate inhibitors with their target enzymes.
| Enzyme Target | Phosphonate Inhibitor | Key Interacting Residues/Features | Type of Interaction |
| 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Fosmidomycin (B1218577) analogue | Ser186, Ser222, Asn227, Lys228, Mn²⁺/Mg²⁺ | Hydrogen bonding, Metal chelation |
| Aspartic Proteases | Phosphinate/Phosphonate derivatives | Catalytic Aspartate Dyad | Low-barrier hydrogen bonds |
| Staphylococcus aureus SplA Protease | Diaryl phosphonate inhibitor | Gly152, Ser154, Catalytic Histidine | Hydrogen bonding, Oxyanion hole coordination |
| Thermolysin (Zinc Endopeptidase) | Phosphonamidate inhibitor | Catalytic Zinc ion, His231 | Metal coordination, Hydrogen bonding |
| Enolase | SF2312 (natural phosphonate) | Two Magnesium ions, Gln167, Lys396 | Metal coordination, Hydrogen bonding |
Conformational Dynamics and Allosteric Modulation Studies
Proteins are not static entities; their function is intrinsically linked to their dynamic nature. The binding of a ligand can significantly alter a protein's conformational landscape, leading to functional changes, sometimes at sites distant from the binding pocket (allosteric modulation).
Analysis of Protein Flexibility Changes Upon Ligand Binding
Ligand binding generally leads to a stabilization of the protein structure, often resulting in reduced flexibility in and around the binding site. researchgate.net However, the effects can be complex, with some regions becoming more rigid while others may become more flexible. youtube.com This redistribution of flexibility is crucial for function. For example, in enzymes, ligand binding can induce conformational changes that close off the active site, positioning catalytic residues correctly and excluding solvent. wikipedia.org For human α-enolase, the binding of the substrate leads to the movement of several loops that close off the active site. wikipedia.org These changes can be studied using techniques like molecular dynamics simulations and hydrogen-deuterium exchange mass spectrometry.
Identification of Key Residue Interactions and Binding Hotspots in Complexes
Structural and computational analyses have identified common "hotspots" for phosphonate inhibitor binding. The negatively charged phosphonate group is a key pharmacophore that frequently interacts with positively charged or polar residues. researchgate.net
Key interactions often involve:
Arginine and Lysine (B10760008): The guanidinium (B1211019) group of arginine and the primary amine of lysine are well-suited to form strong salt bridges and hydrogen bonds with the phosphonate oxygens. nih.gov
Serine and Threonine: The hydroxyl groups of these residues can act as hydrogen bond donors or acceptors. rsc.org
Backbone Amides: The NH groups of the protein backbone in the active site can form hydrogen bonds, particularly in creating an "oxyanion hole" that stabilizes the negative charge on the phosphonate, mimicking the transition state. nih.gov
Metal Ions: In metalloenzymes, the phosphonate group often directly coordinates with the catalytic metal ion (e.g., Zn²⁺, Mg²⁺), which is a critical aspect of their inhibitory mechanism. rsc.orgwikipedia.org
These interactions anchor the inhibitor in the active site, and the specificity is further determined by the interactions of the inhibitor's other chemical groups with subsidiary binding pockets. nih.gov
Protein-Ligand Interaction Mapping and Energetics
Quantifying the forces that drive protein-ligand association is essential for inhibitor design. A combination of computational and experimental methods is used to map these interactions and determine their energetic contributions.
Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose of a ligand and estimate the free energy of binding. msstate.edu Docking can screen large libraries of compounds to identify potential binders, while MD simulations provide insights into the dynamic nature of the protein-ligand complex and can yield more accurate energy calculations. msstate.eduacs.org
Experimentally, Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding. wikipedia.orgnih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. wikipedia.orgnih.gov This information provides a complete thermodynamic profile of the interaction. For example, a favorable binding event (negative ΔG) can be driven by enthalpy (favorable bond formation), entropy (e.g., release of ordered water molecules), or a combination of both. nih.govacs.org Understanding these driving forces is crucial for optimizing the affinity and specificity of inhibitors. nih.gov
| Method | Information Obtained | Application in Drug Discovery |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Provides a static snapshot of the binding mode, identifying key interactions for structure-based design. |
| Molecular Docking | Predicted binding pose and scoring of ligand affinity. | Virtual screening of compound libraries to prioritize candidates for experimental testing. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of the complex, conformational changes, and binding free energy calculations. | Refines binding poses, explains dynamic effects of binding, and provides more accurate energy estimations. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction, guiding lead optimization by revealing the energetic drivers of binding. |
Detailed Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions
The binding of phosphonate inhibitors, including by extension [(3R)-3-amino-2-oxobutyl]phosphonic acid, within the active site of D-alanine:D-alanine ligase is characterized by an extensive network of hydrogen bonds. The phosphonate group is a key anchor, forming strong electrostatic interactions and hydrogen bonds with surrounding residues.
The amino group of the inhibitor, corresponding to the first D-alanine substrate (D-Ala1), typically forms a crucial hydrogen bond with the carboxylate group of a conserved glutamate (B1630785) residue (Glu-15 in E. coli DdlB). nih.gov This interaction is vital for positioning the inhibitor correctly in the high-affinity D-alanine binding site. nih.gov The carbonyl oxygen of the inhibitor likely engages in hydrogen bonds with the backbone amide of a glycine (B1666218) (Gly-276) and the side chain of an arginine (Arg-255), which form the oxyanion pocket of the ligase. nih.gov
Furthermore, the phosphonate moiety itself interacts with the side chains of several lysine residues (such as Lys-97, Lys-144, and Lys-215 in E. coli DdlB) and the backbone amide of a serine (Ser-150). nih.gov These interactions help to stabilize the phosphorylated form of the inhibitor in the active site. A tyrosine residue (Tyr-216) also plays a role by interacting with the backbone amino group of the second D-alanine moiety of the product, an interaction mimicked by the inhibitor. nih.gov
Table 1: Key Interactions of Phosphonate Inhibitors in the D-alanine:D-alanine Ligase Active Site
| Inhibitor Moiety | Interacting Enzyme Residue (E. coli DdlB) | Type of Interaction |
| Amino Group | Glu-15 | Hydrogen Bond |
| Carbonyl Oxygen | Gly-276 (backbone NH), Arg-255 | Hydrogen Bonds |
| Phosphonate Group | Lys-97, Lys-144, Lys-215, Ser-150 (backbone NH) | Hydrogen Bonds, Electrostatic |
| Butyl Group | Hydrophobic Pocket Residues | Hydrophobic Interactions |
Role of Metal Ion Coordination in Enzyme Active Sites
The catalytic activity of D-alanine:D-alanine ligase is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺). These ions play a critical role in the coordination of the ATP substrate and in stabilizing the transition state. In the context of phosphonate inhibitors like [(3R)-3-amino-2-oxobutyl]phosphonic acid, metal ions are integral to the formation and stabilization of the inhibitory complex.
Computational Approaches in the Study of 3r 3 Amino 2 Oxobutyl Phosphonic Acid
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of inhibitors within the active sites of their target enzymes. These methods are crucial for understanding the intermolecular interactions that govern the stability and specificity of the protein-ligand complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For phosphonate-containing compounds, docking studies have been instrumental in identifying key interactions. For instance, studies on phosphonic acid-containing thiazole (B1198619) derivatives revealed that the phosphonic group is essential for binding to the AMP binding site of the fructose-1,6-bisphosphatase enzyme. nih.gov The process often involves generating a set of possible conformations (poses) of the ligand within the enzyme's active site and then using a scoring function to rank them. Van der Waals forces, hydrogen bonding, and hydrophobic interactions are key components evaluated in this process. nih.gov
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the protein-ligand system over time. MD simulations provide a more realistic representation of the biological environment by accounting for the flexibility of both the protein and the ligand. nih.gov These simulations can confirm the stability of binding modes predicted by docking and reveal subtle conformational changes that occur upon ligand binding. nih.gov For example, a 100-nanosecond MD simulation of a phosphonic acid derivative in complex with target proteins showed stable performance with deviations and fluctuations of less than 2 Å, indicating a stable and effective binding complex. nih.gov Key metrics analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.govnih.gov
Table 1: Key Parameters in Molecular Docking and MD Simulations
| Parameter | Technique | Description | Typical Findings for Phosphonates |
|---|---|---|---|
| Binding Energy (ΔG) | Molecular Docking | Estimates the strength of the protein-ligand interaction. Lower values indicate stronger binding. | Compound L24 was identified as a potent inhibitor with a binding energy of -6.38 kcal/mol. nih.gov |
| Inhibitory Constant (Ki) | Molecular Docking | Indicates the concentration of inhibitor required to produce half-maximum inhibition. | Calculated from binding energy to quantify inhibitory potency. nih.gov |
| Root Mean Square Deviation (RMSD) | Molecular Dynamics | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Stable complexes show low RMSD values, often below 2 Å, over the simulation period. nih.gov |
| Hydrogen Bonds | Docking & MD | Identifies specific hydrogen bond interactions between the ligand and amino acid residues. | The phosphate (B84403) group of phosphonates frequently forms hydrogen bonds with key residues like Lys158. nih.gov |
Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties of Active Sites
Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure of molecules and the mechanisms of chemical reactions at the atomic level. These methods are applied to study phosphonate (B1237965) inhibitors to elucidate their reactivity, stability, and the electronic properties of the enzyme's active site.
QC methods can be used to investigate reaction mechanisms, such as the tautomeric equilibria between phosphite (B83602) and phosphonate forms, which can influence how the molecule interacts with its target. researchgate.netdtic.mil DFT calculations have been used to determine the energies of different tautomers, revealing that the equilibrium generally favors the phosphonate form unless significant electron-withdrawing groups are present. dtic.mil This is critical for understanding the behavior of compounds like [(3R)-3-amino-2-oxobutyl]phosphonic acid, as its inhibitory action is consistent with an acyl phosphate displacement step in the mechanism of D-Ala-D-Ala ligase. nih.gov
Furthermore, DFT is employed to calculate various molecular properties that correlate with the inhibitory activity of phosphonates. acs.org These properties, often referred to as quantum chemical descriptors, include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). High E_HOMO values suggest a good electron-donating capability, while the energy gap between E_HOMO and E_LUMO (ΔE) relates to the molecule's stability and reactivity. acs.orgnih.gov A small energy gap indicates high reactivity and potentially better adsorption or binding to a target surface. acs.org
Table 2: Quantum Chemical Descriptors for Phosphonate Inhibitors
| Descriptor | Abbreviation | Significance in Inhibition | Reference |
|---|---|---|---|
| Energy of Highest Occupied Molecular Orbital | E_HOMO | Indicates the molecule's capacity to donate electrons. Higher values correlate with better electron donation. | acs.org |
| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Indicates the molecule's ability to accept electrons. Relates to the binding capability with a surface. | acs.org |
| Energy Gap (LUMO-HOMO) | ΔE | A smaller energy gap suggests higher reactivity and greater potential for adsorption on a target surface. | acs.org |
| Dipole Moment | μ | A higher dipole moment can increase a molecule's hydrophilic nature and potentially its biological potency. | nih.gov |
| Total Negative Charge | TNC | A high value indicates strong adsorption of the inhibitor molecule onto a metal or enzyme surface. | acs.org |
In Silico Screening and De Novo Design of Novel Phosphonate Inhibitors
The search for new and improved enzyme inhibitors is greatly accelerated by computational techniques like in silico (virtual) screening and de novo design. These methods allow for the rapid evaluation of vast chemical libraries and the creation of entirely new molecular structures with desired inhibitory properties.
In silico screening involves computationally docking large libraries of compounds against a target protein to identify potential hits. nih.gov This approach can be structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active compounds. One successful strategy, the "relaxed complex scheme," uses molecular dynamics simulations to account for receptor flexibility during the screening process, leading to the identification of novel, low-micromolar, non-bisphosphonate inhibitors of enzymes like farnesyl diphosphate (B83284) synthase. nih.gov
De novo design, on the other hand, builds novel molecules from scratch. arxiv.orgmdpi.com This method uses algorithms to piece together fragments or atoms within the constraints of the enzyme's active site, aiming to create structures with optimal interactions. nih.gov This approach has the potential to generate highly novel chemical scaffolds that are structurally diverse and possess desirable drug-like properties. nih.govchemrxiv.org For instance, in the design of fructose-1,6-bisphosphatase inhibitors, insights from molecular docking and 3D-QSAR models were used to design a new set of 60 analogues predicted to have significantly improved potencies. nih.gov
Both techniques serve as powerful tools to prioritize compounds for chemical synthesis and biological testing, thereby streamlining the drug discovery pipeline and reducing costs.
Machine Learning and Artificial Intelligence Applications for Structure-Activity Relationship (SAR) Prediction and Protein-Ligand Interactions
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the development of predictive models for various aspects of protein-ligand interactions. nih.govnih.govresearchgate.netosti.gov These advanced computational methods can identify complex patterns in large datasets that are not obvious to human researchers. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established technique that uses ML to build mathematical models correlating the chemical structure of compounds with their biological activity. iosrjournals.org For phosphonate derivatives, QSAR studies have demonstrated that parameters related to the polarity and topology of the molecules are important factors influencing their binding energy and inhibitory ability. nih.gov Various ML algorithms, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), have been used to develop robust QSAR models for phosphonate inhibitors. researchgate.net
More broadly, AI and ML are being applied to predict not just binding affinity but also ligand-binding sites and binding poses. nih.govnih.gov Deep learning methods, a subset of AI, are increasingly used due to their ability to learn from vast amounts of structural and interaction data. nih.gov For example, ML classifiers like Random Forest have been successfully trained on large chemical databases to predict whether a new compound will be an active inhibitor for a specific enzyme, achieving accuracies as high as 90%. rsc.org These multistage approaches, which combine ML with molecular docking and dynamics simulations, allow for the efficient and effective screening of large chemical libraries in a reasonable timeframe. frontiersin.org
Table 3: Machine Learning in Phosphonate Inhibitor Research
| Application | ML/AI Method | Key Findings / Performance | Reference |
|---|---|---|---|
| QSAR Modeling | Genetic Algorithm (GA), Artificial Neural Network (ANN) | Developed robust models for predicting anticancer activity of bisphosphonates (R² = 0.951 for GA-ANN). | researchgate.net |
| 3D-QSAR | CoMFA/CoMSIA | Created predictive models for FBPase inhibitors with high external validation scores (r²(test) > 0.86). | nih.gov |
| Inhibitor Classification | Random Forest Classifier | Achieved 90% accuracy in predicting active G9a enzyme inhibitors from a large dataset. | rsc.org |
| Protein-Ligand Interaction | Deep Learning, Classical ML | Used to predict binding sites, affinity, and poses, aiding in the development of more accurate prediction strategies. | nih.govnih.gov |
Design and Development of 3r 3 Amino 2 Oxobutyl Phosphonic Acid Derivatives and Analogs
Rational Design of Phosphonate-Based Enzyme Inhibitors and Receptor Modulators
The rational design of phosphonate-based inhibitors hinges on their ability to mimic the tetrahedral transition states of enzymatic reactions or to act as stable analogs of phosphate-containing substrates. nih.gov The phosphonate (B1237965) group's inherent stability to hydrolysis compared to phosphate (B84403) esters makes it an attractive scaffold for developing enzyme inhibitors with improved pharmacokinetic profiles. researchgate.net
Strategic modifications to the core structure of phosphonate inhibitors can significantly impact their potency and selectivity. The introduction of various substituents, such as alkyl, aza (nitrogen-containing), and fluoro groups, can alter the electronic properties, conformation, and binding interactions of the inhibitor with its target enzyme.
Alkyl Substituents: The addition of alkyl groups can influence the lipophilicity of the molecule, potentially enhancing membrane permeability and cellular uptake. Furthermore, alkyl chains can establish crucial hydrophobic interactions within the enzyme's active site, leading to increased binding affinity.
Aza Substituents: The replacement of a carbon atom with a nitrogen atom (an aza-substitution) can introduce new hydrogen bonding capabilities and alter the geometry of the molecule. An aza analogue of [(3R)-3-amino-2-oxobutyl]phosphonic acid has been shown to be an effective inhibitor of D-alanine:D-alanine ligase, demonstrating the utility of this modification. nih.gov
Fluoro Substituents: The incorporation of fluorine atoms, particularly at the α-position to the phosphonate group, is a well-established strategy to enhance the potency of phosphonate inhibitors. The high electronegativity of fluorine can lower the pKa of the phosphonate, making it a better mimic of the phosphate group at physiological pH. frontiersin.org This modification can also lead to more favorable interactions with the enzyme's active site. For instance, α,α-difluorophosphonate derivatives of fosmidomycin (B1218577) have demonstrated significantly improved inhibitory activity against their target enzyme, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), with IC50 values in the nanomolar range. nih.gov The introduction of fluorine can lead to a substantial increase in inhibitory potency, as illustrated by the enhanced activity of fluorinated ketone dipeptide mimics against chymotrypsin. mdpi.com
| Compound Modification | Target Enzyme | Biological Effect | Reference IC50/Ki Value |
|---|---|---|---|
| Aza-analogue of [(3R)-3-amino-2-oxobutyl]phosphonic acid | D-alanine:D-alanine ligase | Effective inhibition | Data not specified nih.gov |
| α,α-difluorophosphonate derivative of fosmidomycin | 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) | Enhanced inhibitory activity | nM range nih.gov |
| α-monofluoroketone dipeptide mimic | Chymotrypsin | Inhibition | 200 µM mdpi.com |
| α,α-difluoroketone dipeptide mimic | Chymotrypsin | Increased inhibition | 25 µM mdpi.com |
| α,α,α-trifluoroketone dipeptide mimic | Chymotrypsin | Potent inhibition | 1 µM mdpi.com |
Stereochemistry is a critical determinant of the biological activity of enzyme inhibitors. The three-dimensional arrangement of atoms dictates how a molecule fits into the active site of an enzyme, and even subtle changes in stereochemistry can lead to dramatic differences in binding affinity and inhibitory potency. nih.gov
For aminophosphonates, the stereochemistry at the α-carbon is particularly important. For instance, in a series of α-aminophosphonate-based inhibitors of metallo-β-lactamases, the RS and RR diastereomers were found to be primarily responsible for the enzyme inhibitory activities. researchgate.net Similarly, the biological activity of derivatives of the natural product acivicin is highly dependent on the stereochemistry, with only the isomers possessing the natural (5S, αS) configuration exhibiting significant antiplasmodial activity. nih.gov This stereoselectivity is often attributed to the specific interactions, such as hydrogen bonds and hydrophobic contacts, that can only be formed by the correctly oriented functional groups of the inhibitor within the enzyme's active site. The (R)-enantiomers of certain aminophosphonates have shown greater antiviral activities against the cucumber mosaic virus compared to their (S)-enantiomers. nih.gov
| Compound Series | Stereoisomer | Biological Target/Activity | Observed Impact |
|---|---|---|---|
| α-Aminophosphonate metallo-β-lactamase inhibitors | RS and RR diastereomers | Metallo-β-lactamases NDM-1 and VIM-2 | Primarily responsible for inhibitory activity researchgate.net |
| SR and SS diastereomers | Weaker binding researchgate.net | ||
| 3-Br-acivicin and derivatives | (5S, αS) isomers | Antiplasmodial activity | Significant potency nih.gov |
| Other isomers | Reduced or no activity nih.gov | ||
| Dufulin-based aminophosphonates | (R)-enantiomers | Antiviral activity (cucumber mosaic virus) | More active nih.gov |
| (S)-enantiomers | Less active nih.gov |
Development of Hydrolytically Stable Phosphate Mimetics
Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction. nih.gov The development of hydrolytically stable mimics of phosphorylated amino acids is crucial for studying these pathways and for developing therapeutic agents that can modulate them. Phosphonates, with their stable carbon-phosphorus bond, are excellent candidates for this purpose. researchgate.net
(2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid (Pmab) is a phosphatase-stable analog of phosphothreonine (pThr). nih.gov It has been successfully incorporated into peptides to mimic phosphorylated proteins and study their interactions with binding partners in signal transduction pathways. nih.govbioorganica.com.ua For example, Pmab-containing peptides have been used to investigate the binding to the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle. bioorganica.com.ua These studies have shown that Pmab-containing peptides can retain high binding affinity for the PBD, comparable to that of their phosphothreonine-containing counterparts. nih.govbioorganica.com.ua The development of Pmab and its analogs provides valuable tools for dissecting the roles of threonine phosphorylation in cellular signaling and for the design of inhibitors of protein-protein interactions. nih.govbioorganica.com.ua
| Peptidomimetic Ligand | Target | Binding Affinity (IC50) |
|---|---|---|
| Pmab-containing peptide | Plk1 PBD | Comparable to pThr-containing peptide bioorganica.com.ua |
| Peptide with Pmab analog (3R-ethyl) | Plk1 PBD | ~3-fold higher than Pmab bioorganica.com.ua |
| Peptide with Pmab analog (3R-propyl) | Plk1 PBD | ~4-fold higher than Pmab bioorganica.com.ua |
Beyond mimicking single phosphorylated amino acids, the development of non-hydrolyzable analogs of other biological phosphates is an active area of research.
Fosmidomycin Derivatives: Fosmidomycin is a natural phosphonate antibiotic that inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the non-mevalonate pathway of isoprenoid biosynthesis. nih.govnih.gov Numerous derivatives of fosmidomycin have been synthesized to improve its antibacterial and antimalarial activity. These modifications often focus on altering the hydroxamate moiety or the phosphonate group to enhance target engagement and cellular penetration. nih.gov For example, "reverse" fosmidomycin analogs, where the carbonyl and N-hydroxy groups of the hydroxamate are swapped, have shown potent inhibition of DXR. nih.gov
Tetrazole Analogs: The tetrazole ring is a well-established bioisostere of the carboxylic acid group and has also been explored as a mimic for the phosphate/phosphonate group. nih.govnih.gov Tetrazoles can participate in similar hydrogen bonding interactions as phosphates and offer the advantage of increased lipophilicity, which can improve cell membrane permeability. nih.gov However, attempts to replace the phosphonate group of fosmidomycin derivatives with a tetrazole moiety resulted in a loss of inhibitory activity against DXR, suggesting that the enzyme's active site has stringent requirements for binding the phosphate/phosphonate group. nih.gov Despite this, tetrazoles remain a promising phosphate mimetic in other contexts, such as in the development of STAT5 inhibitors. nih.gov
| Fosmidomycin Analog | Target Enzyme | IC50 Value |
|---|---|---|
| Fosmidomycin | EcDXR | 0.03 µM nih.gov |
| Reverse fosmidomycin analog 3 | EcDXR | 0.17 µM nih.gov |
| Reverse fosmidomycin analog 4 | EcDXR | 0.05 µM nih.gov |
| Catechol analog 7a | EcDXR | 24.8 µM nih.gov |
| Catechol analog 7b | EcDXR | 4.5 µM nih.gov |
Prodrug Strategies for Improved Intracellular Delivery
A major challenge in the development of phosphonate-based therapeutics is their poor cell membrane permeability due to the negative charge of the phosphonate group at physiological pH. Prodrug strategies aim to overcome this limitation by masking the phosphonate group with lipophilic moieties that can be cleaved intracellularly to release the active drug. researchgate.netnih.gov
Common prodrug approaches for phosphonates include:
Acyloxyalkyl Esters: This is a widely used strategy where the phosphonate is esterified with acyloxyalkyl groups, such as pivaloyloxymethyl (POM). researchgate.netnih.gov These prodrugs are cleaved by intracellular esterases to release the active phosphonate. The POM prodrug of fosmidomycin, for instance, has shown significantly enhanced activity against Plasmodium falciparum. researchgate.net
Phosphoramidates: In this approach, one of the acidic protons of the phosphonate is replaced with an amino acid ester, forming a phosphoramidate linkage. nih.govbioorganica.com.ua These "ProTide" prodrugs can be efficiently transported into cells and are cleaved by intracellular enzymes to release the parent phosphonate. nih.gov
CycloSal Prodrugs: The cycloSal-pronucleotide approach involves masking the phosphonate group with a substituted salicyl alcohol, forming a cyclic triester. nih.gov The intracellular release of the active drug from cycloSal prodrugs is typically driven by a pH-dependent chemical hydrolysis rather than enzymatic cleavage. While this strategy has been explored for various nucleoside phosphonates, its application to acyclic phosphonates like PMEA showed only a modest improvement in activity compared to other prodrug approaches.
| Prodrug Strategy | Parent Compound | Biological Target/System | Improvement in Potency/Delivery |
|---|---|---|---|
| Pivaloyloxymethyl (POM) | Fosmidomycin analogs | Plasmodium falciparum | Over 10-fold increase in activity researchgate.net |
| Hexadecyloxypropyl (HDP) | (S)-HPMPA | HIV-1 | >10,000-fold increase in activity researchgate.net |
| Phosphoramidate (ProTide) | PMPA | HIV | 10-fold greater activity than POC prodrug bioorganica.com.ua |
| CycloSal | PMEA | Antiviral activity | 1-2 fold improvement over parent compound |
Masking of Phosphonate Moiety for Enhanced Membrane Permeation
The inherent challenge in the development of phosphonic acid-containing compounds as therapeutic agents lies in their poor membrane permeability. At physiological pH, the phosphonate group of [(3R)-3-amino-2-oxobutyl]phosphonic acid is ionized, carrying a negative charge that hinders its passive diffusion across the lipid-rich bacterial cell membranes. To overcome this limitation, a common and effective strategy is the transient masking of the phosphonate moiety with lipophilic, enzymatically labile groups. This prodrug approach neutralizes the negative charge, thereby increasing the lipophilicity of the molecule and facilitating its transport into the bacterial cytoplasm.
A variety of promoieties have been successfully employed to mask the phosphonate group in other therapeutic agents, and these can be conceptually applied to [(3R)-3-amino-2-oxobutyl]phosphonic acid. frontiersin.orgnih.gov The ideal masking group should not only enhance membrane permeation but also be stable in the extracellular environment and efficiently cleaved intracellularly to release the active parent drug.
Acyloxyalkyl Esters:
One of the most widely used classes of promoieties for phosphonates are the acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) groups. frontiersin.orgnih.gov These groups are attached to the phosphonate moiety via an ester linkage. The resulting diester is significantly more lipophilic than the parent phosphonic acid. For instance, the conversion of a phosphonic acid to its bis(POM) ester can dramatically increase its ability to cross cell membranes.
Pivaloyloxymethyl (POM): The di-POM derivative of a phosphonate is a neutral species that can more readily diffuse across cell membranes. Once inside the cell, the POM groups are susceptible to enzymatic cleavage. nih.gov
Isopropoxycarbonyloxymethyl (POC): Similar to POM esters, POC esters effectively neutralize the charge of the phosphonate group. Tenofovir (B777) disoproxil, a successful antiviral drug, utilizes this prodrug strategy to enhance the oral bioavailability of the parent phosphonate, tenofovir. nih.gov
S-Acylthioethyl (SATE) Esters:
The S-acylthioethyl (SATE) promoiety is another effective masking group for phosphonates. Bis(SATE) phosphonate diesters are also neutral and exhibit enhanced cell permeability. An advantage of SATE prodrugs is their potential for a different enzymatic cleavage profile compared to acyloxyalkyl esters, which may be beneficial in certain biological contexts.
Phosphoramidates:
The phosphoramidate prodrug approach involves the formation of an amide bond between the phosphonate and an amino acid ester. This strategy, often referred to as the ProTide technology, has been highly successful in the development of antiviral nucleoside phosphonate analogs. frontiersin.org The amino acid and its ester component can be varied to fine-tune the physicochemical properties of the prodrug, such as its solubility and membrane permeability. This approach could be particularly interesting for [(3R)-3-amino-2-oxobutyl]phosphonic acid, given its inherent amino acid-like structure.
| Promoiety Class | Example | Key Features |
|---|---|---|
| Acyloxyalkyl Esters | Pivaloyloxymethyl (POM) | Well-established; significantly increases lipophilicity. |
| Acyloxyalkyl Esters | Isopropoxycarbonyloxymethyl (POC) | Used in the clinically successful drug Tenofovir disoproxil. |
| S-Acylthioethyl (SATE) Esters | -S-CH2-S-C(O)R | Offers a different enzymatic cleavage profile. |
| Phosphoramidates (ProTides) | Amino acid esters | Tunable properties based on the choice of amino acid and ester. |
Cleavage Mechanisms of Prodrugs in Biological Environments
The efficacy of a phosphonate prodrug is critically dependent on its efficient and selective cleavage within the target biological environment to release the active parent compound. The cleavage mechanisms are designed to be triggered by intracellular enzymes, ensuring that the active drug is liberated at its site of action.
Cleavage of Acyloxyalkyl Esters:
The bioactivation of acyloxyalkyl ester prodrugs of phosphonates is a two-step process.
Enzymatic Cleavage: The process is initiated by the action of intracellular esterases, such as carboxylesterases, which are abundant in mammalian cells and are also present in bacteria. These enzymes hydrolyze the ester bond of the acyloxyalkyl group, releasing an unstable hydroxymethyl phosphonate monoester intermediate.
Spontaneous Chemical Decomposition: This intermediate is chemically unstable and rapidly decomposes, releasing formaldehyde and the monoester of the phosphonic acid. A second enzymatic cleavage then liberates the fully active phosphonic acid.
For a bis(POM) derivative of [(3R)-3-amino-2-oxobutyl]phosphonic acid, the proposed cleavage cascade would involve the sequential removal of the two POM groups, each step involving an initial enzymatic hydrolysis followed by the spontaneous release of formaldehyde to ultimately yield the parent compound.
Cleavage of S-Acylthioethyl (SATE) Esters:
The cleavage of SATE prodrugs also proceeds via a combination of enzymatic and chemical steps.
Enzymatic Hydrolysis: Intracellular thioesterases cleave the thioester bond, generating a thiol intermediate.
Intramolecular Cyclization and Elimination: This thiol intermediate undergoes a rapid intramolecular cyclization, leading to the elimination of ethylene sulfide and the formation of a phosphonate monoester. This process is repeated for the second SATE group to release the active phosphonic acid.
Cleavage of Phosphoramidates:
The cleavage of phosphoramidate prodrugs, such as those utilizing the ProTide approach, is a more complex and highly regulated process.
Initial Esterase Action: The process typically begins with the hydrolysis of the amino acid ester by carboxylesterases, yielding a free carboxylate.
Intramolecular Cyclization: The newly formed carboxylate then attacks the phosphorus center in an intramolecular cyclization reaction, displacing the aryl or other leaving group.
Phosphoramidase Cleavage: The resulting cyclic intermediate is then hydrolyzed by a phosphoramidase enzyme, which cleaves the P-N bond and releases the free phosphonic acid.
This multi-step activation pathway can offer a degree of tissue or cell-type selectivity, depending on the specific enzymes involved.
| Promoiety | Initiating Enzyme | Key Steps | Byproducts |
|---|---|---|---|
| Pivaloyloxymethyl (POM) | Carboxylesterases | Enzymatic hydrolysis followed by spontaneous decomposition. | Formaldehyde, Pivalic acid |
| Isopropoxycarbonyloxymethyl (POC) | Carboxylesterases | Enzymatic hydrolysis followed by spontaneous decomposition. | Formaldehyde, Carbon dioxide, Isopropanol |
| S-Acylthioethyl (SATE) | Thioesterases | Enzymatic hydrolysis followed by intramolecular cyclization and elimination. | Ethylene sulfide |
| Phosphoramidates (ProTides) | Carboxylesterases, Phosphoramidases | Ester hydrolysis, intramolecular cyclization, and P-N bond cleavage. | Amino acid, Aryl alcohol |
Advanced Analytical and Biophysical Methodologies for Research on 3r 3 Amino 2 Oxobutyl Phosphonic Acid
Spectroscopic Characterization of Compound Structure and Purity
Spectroscopic methods are fundamental to confirming the chemical structure and assessing the purity of synthesized [(3R)-3-amino-2-oxobutyl]phosphonic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment within the molecule.
¹H NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms. For a compound like [(3R)-3-amino-2-oxobutyl]phosphonic acid, characteristic chemical shifts would be expected for the protons adjacent to the amino group, the carbonyl group, and the phosphonic acid moiety.
¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbon bearing the amino group, and the carbons in the butyl chain.
³¹P NMR spectroscopy is particularly crucial for phosphorus-containing compounds. It provides a single, sharp signal for the phosphonic acid group, and its chemical shift is indicative of the chemical environment of the phosphorus atom. mdpi.com
Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of [(3R)-3-amino-2-oxobutyl]phosphonic acid would be expected to show characteristic absorption bands. nih.gov The phosphonic acid group typically displays a strong P=O stretching vibration in the range of 1200-900 cm⁻¹. nih.govnih.gov Other expected vibrations include N-H stretching of the amino group and C=O stretching of the keto group.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition of [(3R)-3-amino-2-oxobutyl]phosphonic acid.
| Spectroscopic Technique | Expected Observations for Aminophosphonic Acids |
| ¹H NMR | Signals for protons on the carbon backbone, with chemical shifts influenced by adjacent functional groups (amino, keto, phosphonate). |
| ¹³C NMR | Resonances for each unique carbon atom, including the carbonyl and C-P bond. |
| ³¹P NMR | A characteristic signal for the phosphonic acid group. |
| IR Spectroscopy | Absorption bands for P=O, P-O-H, C=O, and N-H functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, confirming its molecular weight. |
Ligand Binding and Interaction Assays
To understand the biological activity of [(3R)-3-amino-2-oxobutyl]phosphonic acid, it is essential to study its interactions with target proteins. Ligand binding and interaction assays are employed to quantify these interactions.
Competitive Binding Assays are used to determine the affinity of a ligand for a receptor or enzyme. In this type of assay, the ability of [(3R)-3-amino-2-oxobutyl]phosphonic acid to displace a known, labeled ligand from its binding site is measured. The results are often expressed as an IC₅₀ value (the concentration of the compound that inhibits 50% of the binding of the labeled ligand), which can then be used to calculate the binding affinity (Ki). For aminophosphonates that act as enzyme inhibitors, these assays are crucial for determining their potency.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. In an SPR experiment, a target protein is immobilized on a sensor chip. A solution containing [(3R)-3-amino-2-oxobutyl]phosphonic acid is then flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
| Assay Type | Information Obtained | Typical Application for Aminophosphonates |
| Competitive Binding | Binding affinity (Ki), Potency (IC₅₀) | Determining the inhibitory constant of an aminophosphonate enzyme inhibitor. |
| Surface Plasmon Resonance | Binding kinetics (ka, kd), Binding affinity (KD) | Real-time analysis of the interaction between an aminophosphonate and its target protein. |
Structural Characterization of Protein-Ligand Assemblies
Determining the three-dimensional structure of [(3R)-3-amino-2-oxobutyl]phosphonic acid in complex with its biological target is crucial for understanding its mechanism of action and for structure-based drug design.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of large protein complexes. researchgate.net For a protein-ligand assembly involving [(3R)-3-amino-2-oxobutyl]phosphonic acid, cryo-EM could potentially be used to visualize the binding mode of the compound within the protein's active site, especially if the protein is large or part of a larger complex.
Advanced X-ray Based Techniques for Interaction Analysis
Synchrotron-based X-ray techniques offer high sensitivity and resolution for probing the details of ligand-protein interactions.
X-ray Crystallography is the gold standard for obtaining atomic-resolution three-dimensional structures of protein-ligand complexes. nih.gov This technique requires the crystallization of the complex. Once crystals are obtained, they are diffracted with X-rays to produce a diffraction pattern from which the electron density map and the atomic structure can be determined. This would reveal the precise binding orientation of [(3R)-3-amino-2-oxobutyl]phosphonic acid in the active site of its target protein, including all intermolecular interactions such as hydrogen bonds and electrostatic interactions.
X-ray Fluorescence Spectrometry (XRF) is an elemental analysis technique that can be used to map the distribution of elements in a sample. In the context of protein-ligand interactions, XRF could be particularly useful if the target protein is a metalloenzyme. By mapping the distribution of the metal ions and potentially the phosphorus from the phosphonic acid, one could gain insights into the colocalization of the ligand and the metal cofactor in the enzyme's active site.
| Technique | Structural Information Provided | Applicability to [(3R)-3-amino-2-oxobutyl]phosphonic acid Research |
| Cryo-Electron Microscopy | High-resolution 3D structure of large protein-ligand complexes. | Applicable if the target protein is large or part of a multi-protein complex. |
| Small-Angle X-ray Scattering | Overall shape, size, and conformational changes of protein-ligand complexes in solution. | Useful for studying ligand-induced conformational changes in the target protein. |
| X-ray Crystallography | Atomic-resolution 3D structure of the protein-ligand complex. | Provides detailed insights into the binding mode and intermolecular interactions. |
| X-ray Fluorescence Spectrometry | Elemental mapping and distribution. | Can be used to study interactions with metalloenzymes by mapping the location of phosphorus and the metal cofactor. |
Broader Academic Significance and Future Research Directions for Phosphonate Based Compounds
Contributions to Antimicrobial and Antiparasitic Drug Discovery Paradigms
Phosphonates are a cornerstone in the development of antimicrobial and antiparasitic agents, primarily due to their ability to inhibit essential enzymes in pathogens. frontiersin.org A notable example is the naturally occurring antibiotic fosfomycin, which is FDA-approved for treating urinary tract infections. wikipedia.org Many phosphonate (B1237965) natural products have been identified with antibiotic properties. wikipedia.org
The compound [(3R)-3-amino-2-oxobutyl]phosphonic acid was specifically designed as a potential antibacterial agent by targeting the D-alanine:D-alanine ligase enzyme. nih.gov This enzyme is crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The rationale was to create an inhibitory mimic of the proposed D-alanyl phosphate (B84403) intermediate involved in the enzyme's mechanism. While [(3R)-3-amino-2-oxobutyl]phosphonic acid proved to be an effective inhibitor of the isolated ligase, it did not exhibit significant antibacterial activity, suggesting potential issues with cell penetration or other factors. nih.gov
Despite this specific outcome, the paradigm of targeting essential enzymes remains a fruitful area of research. Other phosphonates have shown significant success:
Fosmidomycin (B1218577) and FR-900098 display potent antimalarial activity by inhibiting the non-mevalonate pathway of isoprenoid biosynthesis, a pathway essential for many parasites but absent in humans. nih.govresearchgate.net
Bisphosphonates , a class of compounds containing a P-C-P structure, have shown promise as antiparasitic drugs, particularly against Trypanosoma cruzi (the cause of Chagas disease) and Leishmania species. nih.govresearchgate.netdoaj.org They often work by inhibiting enzymes like farnesyl pyrophosphate synthase (FPPS) in the mevalonate (B85504) pathway, which is vital for the parasite's growth and viability. nih.govresearchgate.net
Acyclic nucleoside phosphonates have also demonstrated remarkable antiprotozoal activity against parasites like Trypanosoma brucei. frontiersin.org
The continued exploration of phosphonate scaffolds is a key strategy in the fight against infectious diseases, offering novel mechanisms of action to combat growing drug resistance. researchgate.net
Expanding the Scope of Enzyme Inhibition and Receptor Modulation in Chemical Biology
The structural and electronic properties of the phosphonate group make it an exceptional tool for chemical biology, particularly in the design of enzyme inhibitors. eurekaselect.com Because the C-P bond is resistant to hydrolysis, phosphonates serve as stable isosteric mimics of phosphate groups. researchgate.neteurekaselect.com This allows them to act as competitive inhibitors for enzymes that process phosphorylated substrates. wikipedia.orgontosight.ai
[(3R)-3-amino-2-oxobutyl]phosphonic acid exemplifies the strategy of designing transition-state analogues. It was synthesized to mimic the tetrahedral intermediate of the D-alanine:D-alanine ligase reaction, and its effectiveness as an inhibitor validates this mechanistic hypothesis. nih.gov This approach, where phosphonates mimic the high-energy transition state of a peptide bond hydrolysis, has been successfully applied to inhibit peptidases and lipases. researchgate.net
The broader applications of phosphonates as enzyme inhibitors are extensive and include:
Antiviral Medications : Acyclic nucleoside phosphonates like tenofovir (B777) and adefovir (B194249) are critical antiviral drugs that inhibit viral DNA polymerases by mimicking deoxynucleotide triphosphates. rsc.orgwikipedia.org
Metabolic Enzyme Inhibition : Phosphonate analogues of pyruvate (B1213749) and 2-oxoglutarate are established inhibitors of their corresponding dehydrogenases. frontiersin.org
Anticancer Agents : By targeting enzymes like farnesyl pyrophosphate synthase (HFPPS) and protein tyrosine phosphatases (PTPs), phosphonate-based compounds have demonstrated anticancer activity. frontiersin.orgontosight.ai
Beyond enzyme inhibition, phosphonates are emerging as modulators of cellular receptors. While less common, studies have shown that phosphonate derivatives can interact with and modulate the activity of receptors, expanding their utility in chemical biology. For instance, phosphonate derivatives of ATP and UTP have been shown to activate P2Y receptors, though with different specificity compared to their phosphate counterparts. sigmaaldrich.com Additionally, novel phosphonate-functionalized compounds have been synthesized as potential allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor, a target for neurological disorders. mdpi.com
Novel Applications in Peptidomimetic Chemistry and Protein Engineering
The ability of the phosphonic acid group to act as a bioisostere for the carboxylic acid group makes it highly valuable in peptidomimetic chemistry. frontiersin.org Phosphonopeptides, where a phosphonate group replaces a carboxyl group or mimics a peptide bond, offer enhanced stability against proteases. rsc.org The structure of [(3R)-3-amino-2-oxobutyl]phosphonic acid, as a phosphonic analogue of an amino acid derivative, places it within this class of compounds.
This strategy has been used to create a variety of biologically active molecules. For example, phosphonate analogues of tyrosine are key components of the K-26 family of natural products, which are potent inhibitors of the angiotensin-I converting enzyme. rsc.org The synthesis of phosphonopeptides allows for the creation of new classes of peptide mimics with diverse potential therapeutic applications. lsu.edu
In protein engineering, phosphonates provide tools to study and manipulate protein function. A key application is in the study of protein phosphorylation, a critical cellular signaling mechanism. Since the phosphate groups on phosphoserine and phosphothreonine are easily hydrolyzed by phosphatases, non-hydrolyzable phosphonate-based mimics have been developed. rsc.orgrsc.org These stable analogues allow researchers to study the interactions of phosphorylated proteins without the complication of enzymatic degradation. rsc.org
Furthermore, phosphonate chemistry is being applied to develop novel protein immobilization techniques. A phosphorylatable peptide tag can be fused to a protein of interest. researchgate.net This tag allows for the specific and oriented binding of the protein to surfaces coated with a zirconium phosphonate monolayer, a technology with applications in the development of protein microarrays. researchgate.net
Interdisciplinary Research Opportunities in Systems Biology and Omics Technologies
While direct studies linking [(3R)-3-amino-2-oxobutyl]phosphonic acid to systems biology are not available, the broader field of phosphonate research presents rich opportunities for interdisciplinary approaches integrating genomics, proteomics, and metabolomics. Understanding the complex biological roles of natural and synthetic phosphonates requires a holistic view that these omics technologies can provide. griffith.edu.au
A significant area of research is the genomics-enabled discovery of new phosphonate natural products. nih.gov Scientists can now mine bacterial genomes and metagenomic datasets for the presence of the pepM gene, which encodes phosphoenolpyruvate (B93156) (PEP) mutase, the enzyme catalyzing the first committed step in nearly all known phosphonate biosynthetic pathways. nih.govresearchgate.net This bioinformatic approach allows for the targeted discovery of novel bioactive compounds and their corresponding biosynthetic gene clusters.
Once a compound like [(3R)-3-amino-2-oxobutyl]phosphonic acid is identified as an inhibitor of a specific target, multi-omics approaches can be used to understand its broader effects on a biological system:
Metabolomics can reveal changes in the cellular metabolic network resulting from the inhibition of a key enzyme.
Proteomics can identify off-target effects and compensatory changes in protein expression.
Transcriptomics can show how the cell alters gene expression to cope with the presence of the inhibitor.
Integrating these datasets provides a systems-level understanding of a compound's mechanism of action and its potential for therapeutic development. griffith.edu.au Furthermore, studying the distribution of phosphonate metabolism genes (for both synthesis and degradation) in environmental samples, such as the marine environment, provides insights into the global phosphorus cycle and microbial ecology. frontiersin.orgnih.gov
Prospects for Computational-Experimental Synergy in Molecular Design and Discovery
The development of [(3R)-3-amino-2-oxobutyl]phosphonic acid is a classic example of rational, hypothesis-driven molecular design, where a compound was created to test a specific biochemical mechanism. nih.gov Modern drug discovery builds upon this principle by integrating sophisticated computational methods with experimental validation, creating a powerful synergy.
For phosphonate-based compounds, computational design plays a crucial role in several areas:
Structure-Based Design : Using the three-dimensional structure of a target enzyme, computational docking can predict how potential phosphonate inhibitors will bind. nih.gov This allows for the in silico screening of virtual libraries and the prioritization of compounds for synthesis.
Quantitative Structure-Activity Relationship (QSAR) : Methods like CoMFA and CoMSIA can build models that relate the chemical structure of a series of phosphonate derivatives to their biological activity. nih.gov These models provide insights that guide the design of new analogues with improved potency.
De Novo Design : Algorithms can design novel molecular structures tailored to fit a specific enzyme's active site, suggesting new scaffolds for phosphonate inhibitors. nih.gov
This computational-experimental cycle is iterative. Designed compounds are synthesized and tested experimentally. The results are then used to refine and improve the computational models, leading to more accurate predictions and a more efficient discovery pipeline. nih.gov This synergy is essential for optimizing lead compounds, improving their potency and selectivity, and reducing the time and cost associated with developing new phosphonate-based therapeutics.
Data Tables
Table 1: Profile of [(3R)-3-amino-2-oxobutyl]phosphonic acid
| Property | Description | Reference(s) |
| Molecular Formula | C4H10NO4P | chemspider.com |
| Average Mass | 167.101 Da | chemspider.com |
| Target Enzyme | D-alanine:D-alanine ligase | nih.gov |
| Mechanism of Action | Inhibitory mimic of the proposed D-alanyl phosphate intermediate. | nih.gov |
| Biological Activity | Effective inhibitor of the isolated enzyme but showed no significant antibacterial activity. | nih.gov |
| Significance | A tool compound for probing the mechanism of D-alanine:D-alanine ligase and an example of rational inhibitor design. | nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying [(3R)-3-amino-2-oxobutyl]phosphonic acid in plant samples, and how should results be reported?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for accuracy. Laboratories must report phosphonic acid residues by converting concentrations to fosetyl equivalents using the molecular weight ratio (110/82) as per regulatory guidelines . Separate reporting of phosphonic acid and fosetyl concentrations is critical to avoid misinterpretation of their origins .
- Key Considerations : Ensure the limit of quantification (LOQ) is ≤0.01 mg/kg to match stringent reporting requirements, as higher LOQs (e.g., 0.2 mg/kg) may obscure low-level detections .
Q. How can researchers synthesize [(3R)-3-amino-2-oxobutyl]phosphonic acid with high enantiomeric purity?
- Methodology : Employ asymmetric catalysis or enzymatic resolution techniques. For example, use chiral auxiliaries like (S)- or (R)-BINOL derivatives to control stereochemistry during the formation of the phosphonic acid moiety .
- Validation : Confirm enantiopurity via chiral HPLC or nuclear magnetic resonance (NMR) with chiral shift reagents.
Advanced Research Questions
Q. How can conflicting data on phosphonic acid concentrations between laboratories be resolved?
- Analysis Framework :
Standardize Reporting Limits : Labs must align LOQs (e.g., 0.01 mg/kg vs. 0.2 mg/kg) to ensure comparability .
Trace Metabolite Pathways : Use isotopic tracing (e.g., ³²P-labeled compounds) to distinguish phosphonic acid derived from fosetyl degradation versus endogenous plant biosynthesis .
Statistical Reconciliation : Apply multivariate analysis to account for matrix effects (e.g., organic vs. non-organic samples) that influence detection sensitivity .
- Case Study : In a 2014–2015 study, phosphonic acid was detected at 40× higher concentrations than fosetyl, suggesting non-fungicidal origins in 36% of samples .
Q. What experimental designs are optimal for distinguishing exogenous vs. endogenous sources of phosphonic acid in plant tissues?
- Approach :
Controlled Exposure Studies : Treat plants with deuterated fosetyl-Al and track deuterium incorporation into phosphonic acid via high-resolution MS .
Metabolomic Profiling : Compare phosphonic acid levels in plants grown in sterile media (no external contamination) versus field conditions .
Enzymatic Assays : Test for plant-specific phosphonate lyases, which catalyze endogenous phosphonic acid production .
- Data Interpretation : A 2016 study on organic fruits found phosphonic acid in 40% of samples, highlighting the need for multi-origin tracing .
Q. How does [(3R)-3-amino-2-oxobutyl]phosphonic acid interact with biological membranes in drug delivery systems?
- Mechanistic Insight : The phosphonic acid group enhances membrane permeability via hydrogen bonding with lipid headgroups. Molecular dynamics simulations reveal preferential interactions with phosphatidylcholine bilayers, facilitating proton-coupled transport .
- Experimental Validation : Use surface plasmon resonance (SPR) to quantify binding affinity to lipid models and correlate with in vivo bioavailability .
Methodological Challenges and Solutions
Q. What are the pitfalls in attributing phosphonic acid residues solely to fosetyl-Al degradation?
- Critical Issues :
- Co-occurrence with Non-pesticide Sources : Phosphonic acid can originate from plant stress responses or soil microbiota .
- Degradation Kinetics : Fosetyl-Al half-life varies with pH and temperature, complicating residue-source correlations .
- Mitigation Strategy : Combine stable isotope labeling with metagenomic analysis of soil microbiomes to partition contributions .
Q. How can researchers optimize phosphonic acid derivatives for proton-exchange membranes in fuel cells?
- Design Principles :
Synthetic Routes : Graft phosphonic acid groups onto polymer backbones (e.g., polybenzimidazoles) via Arbuzov reactions or radical polymerization .
Performance Metrics : Measure proton conductivity under low humidity (≤30% RH) to assess practical utility. Phosphonated polymers exhibit 10–100× higher conductivity than sulfonated analogs at 80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
